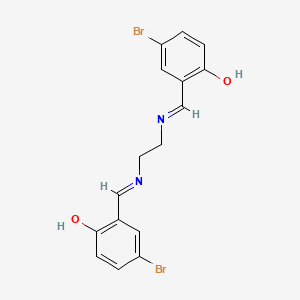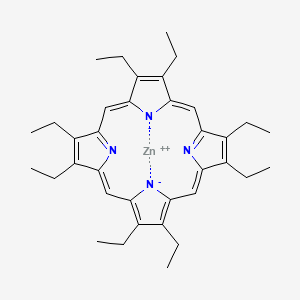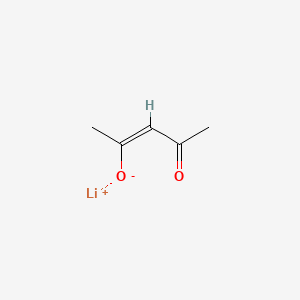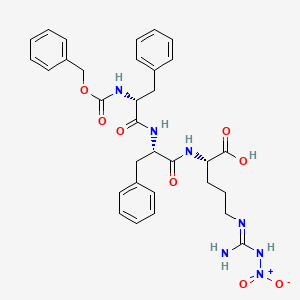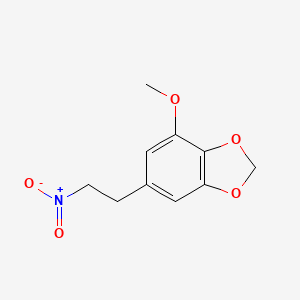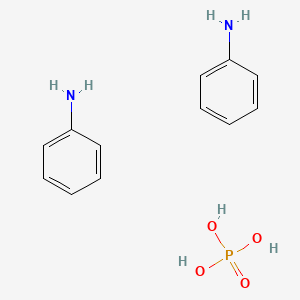
TRIS(ETHYLENEDIAMINE)CHROMIUM (III) CHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of TRIS(ETHYLENEDIAMINE)CHROMIUM(III) CHLORIDE and similar complexes involves chemical reactions that produce high-spin complexes with temperature-independent magnetic moments, reflecting their distorted octahedral structures despite the presence of equivalent ligands. These processes have been studied to understand the formation and characteristics of such complexes in various conditions (Earnshaw et al., 1969).
Molecular Structure Analysis
The molecular structure of TRIS(ETHYLENEDIAMINE)CHROMIUM(III) CHLORIDE and related complexes has been elucidated through detailed crystallographic studies. These studies have revealed the octahedral coordination of chromium with ethylenediamine ligands, showcasing the complex's distinct geometrical arrangements and bonding patterns. Notably, crystal structure analyses have determined the configurations and packing models within crystals, providing insight into the compound's structural stability and interactions (Akabori & Kushi, 1978).
Chemical Reactions and Properties
TRIS(ETHYLENEDIAMINE)CHROMIUM(III) CHLORIDE participates in various chemical reactions, exhibiting a range of properties that have been the subject of study. These reactions include ligand substitution and interactions with different ions in solution, which demonstrate the complex's reactive nature and its potential for forming new compounds under specific conditions. Such studies contribute to a deeper understanding of the compound's chemical behavior and its applications in different chemical contexts (Takahashi & Koiso, 1976).
Physical Properties Analysis
The physical properties of TRIS(ETHYLENEDIAMINE)CHROMIUM(III) CHLORIDE, including its thermal behavior and stability, have been examined through thermogravimetric and differential thermal analysis. These studies highlight the compound's decomposition stages, including dehydration and deamination, and provide insights into the kinetics of these processes. Understanding the physical properties of this complex is crucial for its handling, storage, and application in various fields (Bear & Wendlandt, 1961).
Chemical Properties Analysis
The chemical properties of TRIS(ETHYLENEDIAMINE)CHROMIUM(III) CHLORIDE have been explored in studies focusing on its interactions with proteins and other organic molecules. These interactions often result in structural transitions and aggregation, reflecting the complex's ability to influence the conformation and behavior of biomolecules. Such studies are valuable for understanding the biological and chemical implications of the compound's interactions with various substances (Shrivastava, Dhathathreyan, & Nair, 2003).
Applications De Recherche Scientifique
Interaction with Proteins
A study by Shrivastava, Dhathathreyan, and Nair (2003) revealed that tris(ethylenediamine)chromium(III) chloride exhibits ionic interaction with proteins, causing a structural transition in protein conformation. This interaction results in the transition of the native random coil structure of mucin to α-helix, leading to aggregate formation. Such conformational changes are crucial for understanding protein folding and structural biology (Shrivastava, Dhathathreyan, & Nair, 2003).
Spectroscopy Enhancement
Wilson, Laver, and Frederick (2007) investigated the use of tris(ethylenediamine)chromium(III) chloride (CREN) as a relaxation agent to improve the 13C-NMR spectra of certain compounds. This study showcases the compound's potential in enhancing spectroscopic analyses by increasing chemical shift dispersion and clarity in 13C-NMR spectra, which is valuable for the chemical characterization of organic molecules (Wilson, Laver, & Frederick, 2007).
Catalysis and Ion Association
Ergin (2013) conducted a study on the conductance determination of tris-(ethylenediamine)chromium(III) chloride in various solvent mixtures at different temperatures. This research provides insights into the compound's ion association and its implications for electrochemistry and catalysis, revealing the compound's potential in facilitating various chemical reactions and processes (Ergin, 2013).
Material Synthesis
Chaurasia et al. (2019) explored the use of tris(ethylenediamine) Al(III) Cl3, a similar compound, as a precursor for the preparation of aluminum nitride materials. Although this study focuses on a different metal center, it highlights the potential utility of tris(ethylenediamine)metal(III) complexes in material science for synthesizing advanced materials (Chaurasia, Tripathi, Bilgaiyan, & Prasad, 2019).
Safety And Hazards
Propriétés
Numéro CAS |
16165-32-5 |
|---|---|
Nom du produit |
TRIS(ETHYLENEDIAMINE)CHROMIUM (III) CHLORIDE |
Formule moléculaire |
C6H26Cl3CrN6O |
Poids moléculaire |
356.67 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



